Idebenone-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Idebenone-13C,d3: is a synthetic analogue of ubiquinone, also known as Coenzyme Q10. It is a stable isotope-labeled compound, specifically labeled with carbon-13 and deuterium. The chemical name for this compound is 2-(10-hydroxydecyl)-6-methoxy-5-(methoxy-13C-d3)-3-methylcyclohexa-2,5-diene-1,4-dione. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of idebenone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Idebenone-13C,d3 involves the incorporation of carbon-13 and deuterium into the idebenone molecule. The process typically starts with the preparation of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of labeled methoxy groups and hydroxydecyl chains.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the incorporation of stable isotopes and the purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the labeled compound.
Chemical Reactions Analysis
Types of Reactions: Idebenone-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
Chemistry: In chemistry, Idebenone-13C,d3 is used to study reaction mechanisms and pathways. The stable isotopes help in tracing the movement of atoms during chemical reactions, providing valuable insights into the compound’s behavior.
Biology: In biological research, this compound is utilized to investigate its metabolic pathways and interactions with biological molecules. It helps in understanding how the compound is processed within living organisms.
Medicine: In medicine, this compound is studied for its potential therapeutic effects. It is used in research related to neurodegenerative diseases, mitochondrial disorders, and other conditions where oxidative stress plays a role.
Industry: In the industrial sector, this compound is employed in the development of pharmaceuticals and cosmetic products. Its antioxidant properties make it a valuable ingredient in formulations aimed at reducing oxidative damage.
Mechanism of Action
Idebenone-13C,d3 exerts its effects by interacting with the electron transport chain in mitochondria. It transfers electrons directly to complex III, bypassing complex I, and restoring cellular energy (ATP) generation. This process reduces free radicals, inhibits lipid peroxidation, and protects the lipid membrane and mitochondria from oxidative damage . The compound’s antioxidant properties are crucial in mitigating oxidative stress and improving mitochondrial function.
Comparison with Similar Compounds
Ubiquinone (Coenzyme Q10): A naturally occurring compound with similar antioxidant properties.
Idebenone: The non-labeled version of Idebenone-13C,d3, used for similar research purposes.
Mitoquinone: Another analogue of ubiquinone, designed to target mitochondria specifically.
Uniqueness: this compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This labeling provides a distinct advantage in studying the pharmacokinetics and metabolic pathways of idebenone, offering insights that are not possible with non-labeled compounds.
Properties
Molecular Formula |
C19H30O5 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(10-hydroxydecyl)-6-methoxy-3-methyl-5-(trideuterio(113C)methoxy)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H30O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20H,4-13H2,1-3H3/i2+1D3 |
InChI Key |
JGPMMRGNQUBGND-JVXUGDAPSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C(=O)C(=C(C1=O)C)CCCCCCCCCCO)OC |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.